1,1,2-Trimethylhydrazine dihydrochloride chemical properties
1,1,2-Trimethylhydrazine dihydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,1,2-Trimethylhydrazine Dihydrochloride
This guide provides a comprehensive technical overview of 1,1,2-trimethylhydrazine dihydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but field-proven insights grounded in established chemical principles.
Introduction and Strategic Importance
1,1,2-Trimethylhydrazine dihydrochloride (CAS No. 339539-94-5) is a methylated hydrazine derivative supplied as a stable salt. While its parent compound, trimethylhydrazine, has applications as a chemical intermediate and has been explored in aerospace contexts[1], the dihydrochloride form is of particular interest to the pharmaceutical and life sciences sectors. Its designation as a "Protein Degrader Building Block"[2] places it at the intersection of synthetic chemistry and cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase[3][4]. The linker component of a PROTAC is critical for its efficacy, and small, functionalized molecules like 1,1,2-trimethylhydrazine serve as versatile scaffolds for constructing these linkers[5][6]. This guide will elucidate the essential chemical properties, characterization, reactivity, and handling of 1,1,2-trimethylhydrazine dihydrochloride to empower its effective use in research and development.
Physicochemical and Structural Properties
The dihydrochloride salt form enhances the compound's stability, shelf-life, and handling characteristics compared to the more volatile and reactive free base. It is typically supplied as a white to off-white powder with a purity of 90% or greater[2].
| Property | Value | Source(s) |
| CAS Number | 339539-94-5 | [2] |
| Molecular Formula | C₃H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 147.05 g/mol | [2] |
| Canonical SMILES | CNN(C)C.[H]Cl.[H]Cl | [7] |
| Appearance | Powder / Crystalline Solid | [] |
| Purity | ≥90% | [2] |
| Storage Conditions | Room temperature or 2-8°C, inert atmosphere | [7] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with positions N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="1.2,0!"]; C1 [label="CH₃", pos="-1.2,0!"]; C2 [label="CH₃", pos="2.2,0.8!"]; C3 [label="CH₃", pos="2.2,-0.8!"]; H_N1 [label="H⁺", pos="-0.3,1.3!", fontcolor="#EA4335"]; H_N2 [label="H⁺", pos="1.5,0.8!", fontcolor="#EA4335"]; Cl1 [label="Cl⁻", pos="-2,-1.5!", fontcolor="#34A853"]; Cl2 [label="Cl⁻", pos="3,1.5!", fontcolor="#34A853"];
// Define bonds N1 -- N2; N1 -- C1; N2 -- C2; N2 -- C3;
// Invisible edges for positioning counterions edge [style=invis]; N1 -- H_N1; N2 -- H_N2; }
Caption: Structure of 1,1,2-Trimethylhydrazinium Dichloride.
Synthesis and Purification
While specific vendor-proprietary synthesis methods may vary, a plausible and established route to N-alkylated hydrazines involves reductive amination or alkylation followed by salt formation. The synthesis of the parent 1,1,2-trimethylhydrazine free base has been reported via the lithium aluminum hydride (LiAlH₄) reduction of the corresponding hydrazone[9]. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.
Experimental Protocol: Proposed Synthesis
Causality: This two-stage protocol is designed for efficiency and purity. Stage 1 creates the N-N backbone and installs two methyl groups by forming a stable hydrazone intermediate. Stage 2 utilizes a powerful reducing agent to form the trimethylated hydrazine, followed by a straightforward precipitation to yield the stable, easy-to-handle dihydrochloride salt.
Caption: Proposed two-stage synthesis workflow.
Step-by-Step Methodology:
-
Hydrazone Synthesis: To a cooled (0-5 °C) solution of aqueous formaldehyde, slowly add 1,1-dimethylhydrazine. An acid catalyst may be used to facilitate the reaction. The resulting formaldehyde dimethylhydrazone can be separated and purified.
-
Reduction: Prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry, aprotic solvent such as diethyl ether or THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add the purified hydrazone from Step 1 to the LiAlH₄ suspension. The reaction is exothermic and should be controlled by cooling.
-
After the addition is complete, allow the reaction to stir at room temperature, followed by a gentle reflux to ensure completion.
-
Work-up: Cautiously quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts. Filter the mixture and collect the ethereal solution containing the 1,1,2-trimethylhydrazine free base.
-
Salt Formation: Dry the ethereal solution over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Pass dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol.
-
The 1,1,2-trimethylhydrazine dihydrochloride will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with cold dry ether to remove any unreacted free base, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for higher purity.
Spectroscopic and Structural Characterization
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of the parent free base, 1,1,2-trimethylhydrazine (C₃H₁₀N₂), is the most direct method to confirm its molecular weight (74.13 g/mol )[10].
-
Molecular Ion (M⁺): A peak is expected at m/z = 74.
-
Key Fragmentation: The N-N bond is relatively weak, and cleavage is common. Major fragments for the free base include:
-
m/z = 59: Loss of a methyl group (-CH₃). This is often the base peak[10].
-
m/z = 42, 43: Fragments corresponding to [C₂H₄N]⁺ and [C₂H₅N]⁺ from various bond cleavages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise arrangement of atoms. For the dihydrochloride salt in a solvent like D₂O, protonation of both nitrogen atoms simplifies the spectrum and induces a downfield shift of adjacent protons compared to the free base.
-
¹H NMR Prediction: The molecule has three distinct sets of protons.
-
N(CH₃)₂ Protons: A singlet corresponding to the six protons of the two equivalent methyl groups on N1. Expected chemical shift: ~3.2-3.5 ppm.
-
N-CH₃ Proton: A singlet for the three protons of the methyl group on N2. Expected chemical shift: ~3.0-3.3 ppm.
-
N-H Protons: Two broad singlets for the two N-H protons (one on each nitrogen). Their chemical shift is highly variable and depends on concentration, temperature, and solvent. They may exchange with D₂O and disappear.
-
-
¹³C NMR Prediction: The molecule contains three carbon environments.
-
N(CH₃)₂ Carbons: A single resonance for the two equivalent methyl carbons on N1. Expected chemical shift: ~45-50 ppm.
-
N-CH₃ Carbon: A single resonance for the methyl carbon on N2. Expected chemical shift: ~35-40 ppm.
-
Justification: These predictions are based on data from similar structures like 1,1-dimethylhydrazine and 1,2-dimethylhydrazine dihydrochloride, with the understanding that protonation deshields adjacent nuclei, shifting their signals to a higher frequency (downfield)[11][12][13].
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For the dihydrochloride salt, the most prominent features will be associated with the N-H and C-H bonds.
-
N⁺-H Stretching: A very broad and strong absorption band is expected in the range of 2400-3200 cm⁻¹ . This is characteristic of amine hydrochlorides and is due to the stretching vibrations of the protonated nitrogen centers[14][15].
-
C-H Stretching: Sharp, medium-intensity peaks between 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the methyl groups.
-
N-H Bending: Bending vibrations for the N⁺-H groups are expected around 1500-1600 cm⁻¹ .
-
C-H Bending: Peaks in the 1375-1470 cm⁻¹ region corresponding to the bending (scissoring and rocking) vibrations of the methyl groups.
Chemical Reactivity and Stability
The reactivity of 1,1,2-trimethylhydrazine dihydrochloride is dominated by its nature as a hydrazinium salt.
Caption: Key reactivity pathways for the title compound.
-
Acidity and Basicity: As a dihydrochloride salt, the compound is acidic in solution. The addition of a strong base (e.g., NaOH, potassium carbonate) will deprotonate the hydrazinium ions to liberate the volatile and more reactive 1,1,2-trimethylhydrazine free base. The free base is a nucleophile and a base, ready for use in subsequent synthetic steps.
-
Redox Chemistry: Hydrazines are well-known reducing agents. While the salt form is less reactive than the free base, it is still incompatible with strong oxidizing agents. Contact with substances like permanganates, peroxides, or dichromates can lead to rapid and potentially hazardous decomposition[11].
-
Stability: The salt is significantly more stable to air and temperature than the free base. However, like many hydrazine derivatives, it may undergo thermal decomposition at elevated temperatures. The decomposition of hydrazines can produce nitrogen gas, ammonia, and other products[16].
Analytical Methodologies
The accurate quantification and identification of hydrazine derivatives, especially at trace levels in pharmaceutical samples, require robust analytical methods. Due to the high reactivity and polarity of hydrazines, derivatization is often a critical prerequisite for analysis by gas chromatography (GC)[10].
Protocol: GC-MS Analysis of Hydrazine Derivatives
Trustworthiness: This self-validating protocol incorporates a derivatization step which serves a dual purpose: it neutralizes the problematic reactivity and "stickiness" of the hydrazine, and it creates a stable, volatile derivative with a distinct mass spectrum, ensuring reliable and reproducible quantification.
Caption: Standard workflow for GC-MS analysis of hydrazines.
Step-by-Step Methodology:
-
Standard and Sample Preparation: Prepare a standard stock solution of 1,1,2-trimethylhydrazine dihydrochloride in a suitable solvent (e.g., water or methanol). Prepare the test sample by dissolving it in the same solvent.
-
Derivatization: To an aliquot of the standard or sample solution, add the derivatizing agent. A common and effective agent is acetone, which reacts with the hydrazine to form a stable acetone azine derivative. The reaction can be catalyzed by a small amount of acid.
-
Extraction: After the reaction is complete, the derivative can be extracted into an organic solvent (e.g., dichloromethane or hexane) if the sample matrix is aqueous.
-
GC-MS Analysis: Inject the organic extract into a GC-MS system.
-
GC Column: A mid-polarity column (e.g., DB-624 or similar) is typically suitable.
-
Temperature Program: An appropriate temperature gradient is used to separate the derivative from other components.
-
MS Detection: Monitor for the characteristic molecular ion and fragment ions of the derivatized compound.
-
-
Quantification: Create a calibration curve using the derivatized standards and quantify the amount of 1,1,2-trimethylhydrazine in the test sample by comparing its peak area to the curve.
Applications in Targeted Protein Degradation
The primary value of 1,1,2-trimethylhydrazine dihydrochloride in modern drug discovery is its role as a building block for PROTAC linkers[2]. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical determinants of the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn dictates the efficiency of protein degradation[3][6][17].
The 1,1,2-trimethylhydrazine moiety offers several advantages for linker synthesis:
-
Multiple Attachment Points: The free base has two nitrogen atoms that can be functionalized, allowing for diverse synthetic strategies.
-
Controlled Geometry: The methyl groups provide steric bulk that can influence the conformational flexibility of the linker.
-
Chemical Handle: The hydrazine functionality itself can be used to form stable linkages, such as hydrazones, or can be further elaborated into other functional groups or heterocyclic systems commonly found in linkers, like triazoles[17].
Researchers can use this building block to synthesize libraries of PROTACs with varying linker compositions to systematically optimize degradation potency and selectivity for a protein of interest[18][19].
Safety and Handling
Hydrazine derivatives are potent chemicals and must be handled with appropriate precautions. 1,1,2-Trimethylhydrazine dihydrochloride is classified as acutely toxic and requires careful handling to avoid exposure.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
In case of Exposure:
-
Skin: Immediately wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Immediately call a poison center or doctor.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43369, Trimethylhydrazine.[Link]
-
National Institute of Standards and Technology (n.d.). Hydrazine, trimethyl-. In NIST Chemistry WebBook. [Link]
-
The Royal Society of Chemistry (n.d.). Supporting Information for an article.[Link]
-
National Institute of Standards and Technology (n.d.). Hydrazine, trimethyl-. In NIST Chemistry WebBook (Mass Spectrum). [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5976, 1,1-Dimethylhydrazine.[Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9380, 1,2-Dimethylhydrazine dihydrochloride.[Link]
-
National Institute of Standards and Technology (n.d.). Phenylhydrazine hydrochloride. In NIST Chemistry WebBook (IR Spectrum). [Link]
-
Class, J. B., et al. (1953). Trimethylhydrazine and Tetramethylhydrazine. Journal of the American Chemical Society, 75(12), 2949–2951. [Link]
-
Tough, D. F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 12(5), 871-883. [Link]
-
National Institute of Standards and Technology (n.d.). Hydrazine, trimethyl-. In NIST Chemistry WebBook (UV/Vis Spectrum). [Link]
-
CP Lab Safety (n.d.). 1, 1, 2-trimethylhydrazine, dihydrochloride, min 90%, 1 gram.[Link]
-
Khmil, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]
-
McMurry, J. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. NC State University Libraries. [Link]
-
National Institute of Standards and Technology (n.d.). Hydrazine, p-tolyl-, hydrochloride. In NIST Chemistry WebBook. [Link]
-
Chen, J. K., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(33), 9383–9393. [Link]
-
DTIC (1975). Basic Studies Relating to the Synthesis of 1,1-Dimethylhydrazine by Chloramination.[Link]
-
LookChem (n.d.). Cas 1741-01-1, TRIMETHYLHYDRAZINE.[Link]
-
Maple, H. J., et al. (2022). Translational PK–PD for targeted protein degradation. Chemical Society Reviews, 51(9), 3469-3490. [Link]
-
Scorah, J. M., et al. (2023). Molecular glues: The adhesive connecting targeted protein degradation to the clinic. ChemRxiv. [Link]
-
Zhang, L., et al. (2021). Selective Protein Degradation through Tetrazine Ligation of Genetically Incorporated Unnatural Amino Acids. Angewandte Chemie International Edition, 60(14), 7689-7694. [Link]
-
Dale, B., et al. (2024). Induced protein degradation for therapeutics: past, present, and future. Journal of Clinical Investigation, 134(1), e175459. [Link]
-
Winter, G. E. (2019). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. Cell, 177(1), 22-26. [Link]
-
Li, Z., et al. (2026). Radical Reactivity of Aryl Thianthrenium Salts. Organic Chemistry Frontiers. [Link]
-
Yoon, U. C., et al. (2007). N-Arylated pyridinium salts having reactive groups. Bulletin of the Korean Chemical Society, 28(7), 1192-1196. [Link]
-
Katritzky, A. R., et al. (1984). Replacement of primary amino groups by hydrogen via tetrahydrodibenzacridinium salts. Journal of the Chemical Society, Perkin Transactions 1, 443-447. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. chempep.com [chempep.com]
- 7. 339539-94-5|1,1,2-Trimethylhydrazine dihydrochloride|BLD Pharm [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trimethylhydrazine | C3H10N2 | CID 43369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,2-Dimethylhydrazine dihydrochloride | C2H10Cl2N2 | CID 9380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,1-Dimethylhydrazine(57-14-7) 13C NMR [m.chemicalbook.com]
- 13. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Phenylhydrazine hydrochloride [webbook.nist.gov]
- 15. Hydrazine dihydrochloride(5341-61-7) IR Spectrum [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. explorationpub.com [explorationpub.com]
- 18. Translational PK–PD for targeted protein degradation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
